molecular formula C16H10F12N4O2 B11663813 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)-

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)-

Cat. No.: B11663813
M. Wt: 518.26 g/mol
InChI Key: QECVUPNLZJMNQY-UHFFFAOYSA-N
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Description

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- is a complex organic compound belonging to the triazine family. Triazines are heterocyclic compounds that contain three nitrogen atoms in a six-membered ring. This particular compound is characterized by the presence of trifluoromethylethoxy groups and a methylphenylamino group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- typically involves multiple steps, including the formation of the triazine ring and subsequent functionalization with trifluoromethylethoxy and methylphenylamino groups. Common reagents used in these reactions include cyanuric chloride, trifluoroethanol, and aniline derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and may require catalysts or specific temperature and pressure conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form new functional groups.

    Reduction: Reduction reactions can modify the triazine ring or the attached functional groups.

    Substitution: The trifluoromethylethoxy and methylphenylamino groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new functional groups to the triazine ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules and materials.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its pharmacological properties and potential therapeutic applications.

    Industry: Use in the development of advanced materials, coatings, and polymers.

Mechanism of Action

The mechanism of action of 1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Triazine: The parent compound with a simple triazine ring structure.

    2,4,6-Trichloro-1,3,5-triazine: A triazine derivative with chlorine atoms.

    2,4-Diamino-6-chloro-1,3,5-triazine: A triazine derivative with amino and chlorine groups.

Uniqueness

1,3,5-Triazine, 2,4-bis(2,2,2-trifluoro-1-trifluoromethylethoxy)-6-(2-methylphenylamino)- is unique due to the presence of trifluoromethylethoxy and methylphenylamino groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H10F12N4O2

Molecular Weight

518.26 g/mol

IUPAC Name

4,6-bis(1,1,1,3,3,3-hexafluoropropan-2-yloxy)-N-(2-methylphenyl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C16H10F12N4O2/c1-6-4-2-3-5-7(6)29-10-30-11(33-8(13(17,18)19)14(20,21)22)32-12(31-10)34-9(15(23,24)25)16(26,27)28/h2-5,8-9H,1H3,(H,29,30,31,32)

InChI Key

QECVUPNLZJMNQY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC2=NC(=NC(=N2)OC(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)C(F)(F)F

Origin of Product

United States

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